molecular formula C8H11NO4 B1675938 Mal-PEG2-alcohol CAS No. 34321-81-8

Mal-PEG2-alcohol

Cat. No.: B1675938
CAS No.: 34321-81-8
M. Wt: 185.18 g/mol
InChI Key: IIYLRYHFPWHINS-UHFFFAOYSA-N
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Description

Mal-PEG2-alcohol is an organic compound with a unique structure that includes a pyrrole ring substituted with a hydroxyethoxyethyl group

Mechanism of Action

Target of Action

Mal-PEG2-alcohol, also known as Mal-PEG2-OH or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that have a thiol group . The maleimide group in the this compound reacts with the thiol group to form a covalent bond .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol, which is crucial for the formation of PROTAC molecules .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By forming a covalent bond with the thiol group of the target protein, this compound enables the connection of a biomolecule with a thiol . This connection is crucial for the formation of PROTAC molecules, which can selectively degrade target proteins via the ubiquitin-proteasome system .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound may be more effective in such environments.

Biochemical Analysis

Biochemical Properties

Mal-PEG2-alcohol plays a crucial role in biochemical reactions by acting as a linker molecule. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds . This interaction is essential for the conjugation of biomolecules, such as proteins and peptides, which contain thiol groups. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates for various biochemical assays and applications .

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of biomolecules. It enhances the solubility and stability of proteins and peptides, thereby improving their bioavailability and reducing aggregation . This compound can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. Additionally, this compound can impact gene expression and cellular metabolism by modifying the activity of enzymes and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group in this compound reacts specifically with free thiol groups at a pH range of 6.5 to 7.5, forming stable thioether linkages . This reaction is highly selective and efficient, making this compound an ideal reagent for bioconjugation . The hydroxyl group in this compound allows for further chemical modifications, enabling the creation of multifunctional conjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at -20°C and protected from moisture . Prolonged exposure to aqueous environments or elevated temperatures can lead to hydrolysis and degradation of the compound . Long-term studies have shown that this compound maintains its functionality and stability for several months under proper storage conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration . It is essential to optimize the dosage to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group in this compound can be metabolized by thiol-containing enzymes, leading to the formation of stable conjugates . These conjugates can further participate in metabolic reactions, affecting the overall metabolic flux and metabolite levels in cells . The hydroxyl group in this compound can also undergo oxidation and other chemical modifications, influencing its metabolic fate .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its transport across cell membranes . Once inside the cell, this compound can interact with various intracellular proteins and organelles, affecting its localization and accumulation . The maleimide group in this compound can also target specific cellular compartments by binding to thiol-containing proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The maleimide group in this compound can direct it to specific compartments, such as the cytoplasm or the nucleus, by binding to thiol-containing proteins . Additionally, the hydroxyl group in this compound can undergo post-translational modifications, such as phosphorylation, which can further influence its subcellular localization and activity . These targeting signals and modifications enable this compound to exert its effects in specific cellular compartments .

Preparation Methods

The synthesis of Mal-PEG2-alcohol typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process includes several steps:

Chemical Reactions Analysis

Mal-PEG2-alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hydroxyethoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Mal-PEG2-alcohol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Comparison with Similar Compounds

Mal-PEG2-alcohol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYLRYHFPWHINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58914-60-6
Record name Maleimide-terminated polyoxyethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58914-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90600957
Record name 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34321-81-8
Record name 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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